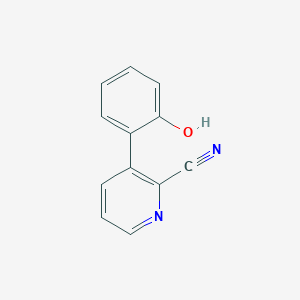

3-(2-Hydroxyphenyl)pyridine-2-carbonitrile

Description

Significance of Pyridine-Carbonitrile Scaffolds in Organic and Supramolecular Chemistry

Pyridine-carbonitrile scaffolds are molecular structures that incorporate both a pyridine (B92270) ring and a nitrile (-C≡N) group. This combination of functional groups imparts unique electronic and structural properties, making them valuable building blocks in both organic and supramolecular chemistry. The pyridine ring, a nitrogen-containing heterocycle, can act as a ligand for metal coordination and a hydrogen bond acceptor. nih.govresearchgate.net The nitrile group is a versatile functional group that can participate in various chemical transformations and also act as a hydrogen bond acceptor or a coordinating group.

In supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, pyridine-carbonitrile scaffolds are of particular interest. mdpi.com The presence of both hydrogen bond accepting and potential coordinating sites allows these molecules to self-assemble into well-defined, higher-order structures. nih.govasianpubs.org These non-covalent interactions, such as hydrogen bonding and π-π stacking, can dictate the formation of complex architectures like molecular layers and networks. asianpubs.orgresearchgate.net The study of such supramolecular assemblies is crucial for the development of new materials with tailored properties, including porous solids for storage and separation, and functional materials for sensing and catalysis.

Overview of Functionalized Pyridine Derivatives and Their Research Importance

Functionalized pyridine derivatives are a cornerstone of modern chemical and medicinal research. The pyridine scaffold is a privileged structure, meaning it is frequently found in biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net Its presence in a molecule can enhance properties such as metabolic stability, cell permeability, and protein-binding affinity. nih.gov Consequently, a vast number of pyridine derivatives have been synthesized and investigated for a wide range of therapeutic applications. mdpi.combldpharm.com

The research importance of functionalized pyridines extends beyond medicinal chemistry. They are widely used as ligands in coordination chemistry, as catalysts in organic synthesis, and as building blocks for functional materials. researchgate.net The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of the molecule's electronic, optical, and coordination properties. For instance, the strategic placement of substituents can lead to the development of highly selective sensors for metal ions or other small molecules. chimicatechnoacta.ru

Scope and Research Focus on 3-(2-Hydroxyphenyl)pyridine-2-carbonitrile within Academic Contexts

While extensive research has been conducted on the broader class of pyridine-carbonitrile derivatives, the specific compound This compound represents a more specialized area of investigation. Based on the chemistry of its constituent parts, the research focus on this molecule is likely centered on its potential as a fluorescent sensor and a building block for supramolecular structures.

The presence of the 2-hydroxyphenyl group introduces an intramolecular hydrogen bonding motif with the pyridine nitrogen, which can influence the molecule's conformation and photophysical properties. Furthermore, the phenolic hydroxyl group and the pyridine nitrogen can act as a chelation site for metal ions. Research on structurally similar 3-hydroxy-2,2'-bipyridine derivatives has shown that they can act as efficient and selective fluorescent probes for cations such as Zn²⁺. chimicatechnoacta.ru Upon coordination with a metal ion, the fluorescence properties of these compounds can change significantly, providing a detectable signal. It is therefore highly probable that a key research application for this compound lies in the development of new fluorescent sensors for environmental or biological monitoring.

Additionally, the combination of the hydroxyphenyl and pyridine-carbonitrile moieties provides multiple points for non-covalent interactions, making it an excellent candidate for constructing complex supramolecular assemblies. The interplay of hydrogen bonding from the hydroxyl group and π-π stacking interactions of the aromatic rings can lead to the formation of ordered structures in the solid state with potentially interesting material properties. asianpubs.orgresearchgate.net

Chemical Data

Below are the key chemical identifiers for the compound of interest and a closely related isomer.

| Property | This compound | 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile |

| CAS Number | 1420800-31-2 bldpharm.com | 1235035-68-3 sigmaaldrich.com |

| Molecular Formula | C₁₂H₈N₂O | C₁₂H₈N₂O |

| Molecular Weight | 196.21 g/mol | 196.21 g/mol sigmaaldrich.com |

| IUPAC Name | This compound | 3-(4-hydroxyphenyl)picolinonitrile sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-11-9(5-3-7-14-11)10-4-1-2-6-12(10)15/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGRMKVZUUBOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CC=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256619 | |

| Record name | 2-Pyridinecarbonitrile, 3-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420800-31-2 | |

| Record name | 2-Pyridinecarbonitrile, 3-(2-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 3-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of 3 2 Hydroxyphenyl Pyridine 2 Carbonitrile

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 3-(2-Hydroxyphenyl)pyridine-2-carbonitrile, the analysis reveals two primary strategic disconnections that form the basis of potential synthetic routes.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A: Phenyl-Pyridine Linkage: The most intuitive disconnection is the carbon-carbon single bond connecting the pyridine (B92270) and phenyl rings. This approach simplifies the synthesis into two key steps: the preparation of a functionalized pyridine core (a 3-halopyridine-2-carbonitrile or a related derivative) and a functionalized phenyl component (such as a 2-hydroxyphenylboronic acid). These two fragments can then be joined using a transition metal-catalyzed cross-coupling reaction. This strategy benefits from the robustness and high functional group tolerance of modern cross-coupling protocols.

Disconnection B: Pyridine Ring Formation: An alternative strategy involves constructing the pyridine ring itself from acyclic or simpler cyclic precursors. advancechemjournal.com This approach would involve a cyclization or multicomponent reaction where one of the starting materials already contains the 2-hydroxyphenyl moiety. This method can be highly efficient, building molecular complexity in a single step from simple starting materials. researchgate.netyoutube.com A notable example is the reaction of pyridine N-oxides with arynes, which can form the 3-(2-hydroxyaryl)pyridine structure in a single, regioselective step. figshare.com

Classical and Contemporary Approaches to Pyridine Ring Formation

The formation of the pyridine ring is a fundamental challenge in heterocyclic chemistry. Various methods have been developed, ranging from classical condensation reactions to modern multicomponent strategies.

Classical methods for pyridine synthesis often rely on the cyclization of 1,5-dicarbonyl compounds with an ammonia (B1221849) source, known as the Knorr pyridine synthesis. advancechemjournal.com For the target molecule, a plausible cyclization route would involve precursors that can generate the required 2-cyano-3-arylpyridine scaffold. One such approach is the reaction of an α,β-unsaturated carbonyl compound bearing the 2-hydroxyphenyl group with an active methylene (B1212753) compound like malononitrile (B47326) or cyanoacetamide in the presence of an ammonium (B1175870) salt.

The introduction of the nitrile group at the C2 position can also be achieved through various cyanation reactions on a pre-formed pyridine ring or its N-oxide. chem-soc.si For instance, pyridine N-oxides can react with reagents like potassium cyanide in the presence of an acylating agent to regioselectively introduce a cyano group at the 2-position. chem-soc.sithieme-connect.de Another method involves the reaction of 1,3-dienes with cyanogen (B1215507) in a Diels-Alder type condensation followed by dehydrogenation. google.com

Table 1: Selected Methods for 2-Cyanopyridine Synthesis

| Method | Reagents | Precursor | Notes | Reference |

|---|---|---|---|---|

| Reissert-Henze Reaction | Acylating Agent, KCN/TMSCN | Pyridine N-oxide | A classic method for α-cyanation of N-oxides. | chem-soc.sithieme-connect.de |

| Direct Cyanation | HNO₃, TFAA, KCN | Substituted Pyridine | A one-pot conversion of pyridines to 2-cyanopyridines. | thieme-connect.de |

| Diels-Alder Approach | Cyanogen | 1,3-Diene | Involves a cycloaddition-elimination sequence. | google.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient route to substituted pyridines. researchgate.netyoutube.com The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives is a well-established application of MCRs, typically involving the four-component reaction of a ketone, an aldehyde, malononitrile, and ammonium acetate (B1210297). scielo.br

While the target molecule is not a 2-aminopyridine, these MCRs establish the core 3-aryl-2-cyanopyridine framework. Subsequent deamination or modification of the amino group could provide a pathway to the desired product. For example, a reaction between a ketone, a 2-hydroxy-substituted benzaldehyde, malononitrile, and ammonium acetate can yield a 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivative. The adaptability and step-economy of MCRs make them an attractive, though potentially more complex, strategy for accessing polysubstituted pyridines. scielo.br

Regioselective Functionalization Techniques for the Pyridine Core

Achieving the specific 2,3-disubstitution pattern on the pyridine ring requires precise control over regioselectivity. The inherent electronic properties of the pyridine ring often direct reactions to the C2, C4, and C6 positions. nih.govacs.org Overcoming this natural reactivity to functionalize the C3 and C5 positions is a significant challenge.

Recent advances have provided several solutions:

Directing Groups: Installing a directing group on the pyridine nitrogen or at another position can steer functionalization to a specific site.

Halogen-Metal Exchange: A highly regioselective bromine-magnesium exchange can be performed on dibromopyridine derivatives, allowing for subsequent functionalization at the C3 position. rsc.org

C-H Activation: Directing group-free methods for meta-C-H functionalization are emerging, often involving the temporary dearomatization of the pyridine ring to alter its electronic properties and enable regioselective electrophilic attack. nih.gov

Reaction with Arynes: A transition-metal-free, one-step route involving the reaction of pyridine N-oxides with silylaryl triflates (which generate arynes in situ) has been shown to produce 3-(2-hydroxyaryl)pyridines with high regioselectivity. figshare.com

Cross-Coupling Strategies for Phenyl-Pyridine Linkage Formation

The most direct and widely used strategy for forming the C-C bond between the phenyl and pyridine rings is through transition metal-catalyzed cross-coupling reactions. nih.gov This approach relies on the coupling of a 3-halopyridine-2-carbonitrile with a suitable 2-hydroxyphenyl organometallic reagent.

The Suzuki-Miyaura, Negishi, and Stille reactions are powerful tools for constructing biaryl systems. Each has its own set of advantages and substrate requirements. The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. libretexts.org It is widely favored due to the stability, low toxicity, and commercial availability of boronic acids. youtube.com For the target molecule, this would involve coupling a 3-halo-2-cyanopyridine with 2-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent with an organic halide. wikipedia.org Organozinc compounds are highly reactive, often leading to faster reaction times and milder conditions compared to other methods. orgsyn.org The synthesis would proceed by reacting a 3-halo-2-cyanopyridine with a pre-formed 2-hydroxyphenylzinc halide. nih.govresearchgate.net

Stille Coupling: This reaction involves the coupling of an organotin (stannane) reagent with an organic halide. wikipedia.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. chempedia.infoorganic-chemistry.org The synthesis would require the reaction of a 3-halo-2-cyanopyridine with a 2-hydroxyphenylstannane derivative.

Table 2: Comparison of Cross-Coupling Protocols for Phenyl-Pyridine Linkage

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalysts |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Stable, non-toxic reagents; mild conditions. youtube.com | Base sensitivity can lead to side reactions. | Pd(PPh₃)₄, Pd(OAc)₂/Ligand libretexts.org |

| Negishi | Organozinc (R-ZnX) | High reactivity; good functional group tolerance. orgsyn.org | Reagents are moisture/air sensitive. | Pd(PPh₃)₄, Ni(acac)₂ wikipedia.org |

| Stille | Organotin (R-SnR'₃) | Excellent functional group tolerance; neutral conditions. libretexts.org | High toxicity of tin reagents and byproducts. organic-chemistry.org | Pd(PPh₃)₄, Pd(OAc)₂ wikipedia.org |

Nitrile Group Introduction and Modification Methodologies

The introduction of a nitrile (-CN) group at the C2-position of the pyridine ring is a critical step in the synthesis of this compound. Several methodologies exist for this transformation, ranging from classical transition-metal-catalyzed reactions to innovative biocatalytic approaches.

Transition-Metal-Catalyzed Cyanation: Palladium-catalyzed cyanation of 2-halopyridines (Cl, Br, I) is a widely employed and robust method for introducing the nitrile group. nih.govnih.govrsc.org These reactions typically involve a Pd(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source. A significant challenge in these reactions is catalyst deactivation by the cyanide ion, which can poison the palladium catalyst. nih.govresearchgate.net To mitigate this, various strategies have been developed, such as the use of co-catalysts or specific cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which has a lower concentration of free cyanide ions in solution. nih.govnih.gov Nickel-catalyzed systems have also been developed as a more cost-effective alternative to palladium for the cyanation of aryl halides. mdpi.com

Cyanide-Free and Sustainable Approaches: Growing emphasis on green chemistry has spurred the development of cyanide-free methods for nitrile synthesis. nih.govresearchgate.net A prominent sustainable alternative is the use of aldoxime dehydratase (Oxd) enzymes. nih.govmdpi.com This biocatalytic approach involves the dehydration of an aldoxime precursor, which can be readily formed from the corresponding aldehyde and hydroxylamine. researchgate.netmdpi.com The reaction proceeds under mild conditions in water, avoiding the use of toxic cyanide reagents and harsh reaction conditions, making it an environmentally benign process. nih.govresearchgate.netmdpi.com Another approach involves using non-toxic cyanide sources like cyanogen bromide in nickel-catalyzed reductive cyanation reactions. mdpi.com

Table 1: Comparison of Nitrile Introduction Methodologies

| Method | Typical Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | 2-Halopyridine, Pd catalyst (e.g., Pd(PPh₃)₄), K₄[Fe(CN)₆] or Zn(CN)₂ | High yield, good functional group tolerance. | Catalyst poisoning by cyanide, cost of palladium. | nih.gov, nih.gov |

| Nickel-Catalyzed Cyanation | 2-Halopyridine, Ni catalyst (e.g., NiBr₂), BrCN, reducing agent (e.g., Zn) | Cost-effective compared to palladium. | Can require specific ligands and additives. | mdpi.com |

| Biocatalytic Dehydration | 2-Pyridinecarboxaldoxime, Aldoxime Dehydratase (Oxd) | Cyanide-free, mild aqueous conditions, sustainable. | Requires synthesis of aldoxime precursor, enzyme availability. | nih.gov, mdpi.com |

Hydroxyl Group Installation and Protection/Deprotection Strategies

The installation of the hydroxyl (-OH) group on the phenyl ring at the ortho position to the pyridine substituent can be achieved either by starting with a pre-functionalized building block or by direct hydroxylation.

A common and highly selective strategy involves using a starting material that already contains the hydroxyl group, albeit in a protected form. For instance, a Suzuki cross-coupling reaction between a 3-halopyridine-2-carbonitrile and (2-methoxyphenyl)boronic acid can be used to form the C-C bond. The methoxy (B1213986) group (-OCH₃) serves as a protected form of the hydroxyl group. Subsequent deprotection (demethylation) using reagents like boron tribromide (BBr₃) would then reveal the final hydroxyl group. The metabolic oxidation of drug molecules often involves the hydroxylation of aromatic rings, a process catalyzed by cytochrome P450 enzymes, highlighting the importance of this functional group in molecular interactions. nih.gov

Direct hydroxylation of the phenyl ring once it is attached to the pyridine core is generally more challenging due to issues with regioselectivity. acs.org However, specific directing groups or catalysts can sometimes achieve this transformation.

Table 2: Protecting Groups for Phenols

| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Methyl Ether | -OCH₃ | Dimethyl sulfate, Methyl iodide | BBr₃, HBr | nih.gov |

| Benzyl Ether | -OCH₂Ph | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) | Generic |

| Silyl Ether (e.g., TBDMS) | -OSi(CH₃)₂(C(CH₃)₃) | TBDMSCl, Imidazole | TBAF, HF | Generic |

Chemo- and Regioselectivity Considerations in Synthetic Route Design

The synthesis of a trisubstituted pyridine derivative like this compound presents significant challenges in controlling both chemo- and regioselectivity.

Regioselectivity: The inherent electronic nature of the pyridine ring directs nucleophilic substitutions to the C2 and C4 positions, while electrophilic substitutions favor the C3 position. wikipedia.org The final substitution pattern of the target molecule requires precise control. A plausible synthetic route could involve a cycloaddition reaction to construct the pyridine ring with the desired substituents already in place. baranlab.org Alternatively, a stepwise functionalization of a pre-existing pyridine ring is common. For instance, starting with a 3-substituted pyridine, the introduction of the nitrile group at C2 can be challenging. One strategy to control regioselectivity is the use of pyridine N-oxides. The N-oxide activates the C2 position for functionalization. rsc.orgresearchgate.net After the C2-functionalization, the N-oxide can be removed by reduction. The direct C-H functionalization of pyridines is a powerful tool, but achieving the desired regioselectivity often requires specific directing groups or specialized catalysts. nih.govchemrxiv.org

Chemoselectivity: When multiple reactive sites are present in a molecule, chemoselectivity becomes paramount. For example, if a Suzuki coupling is used to introduce the (2-hydroxyphenyl) group onto a pyridine ring that already bears a halogen and a nitrile, the palladium catalyst must selectively activate the C-halogen bond without interfering with the nitrile group. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial to prevent unwanted side reactions. The relative reactivity of different leaving groups (e.g., -I > -Br > -OTf > -Cl) can be exploited to perform sequential cross-couplings on a polysubstituted pyridine core. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

Adherence to green chemistry principles is increasingly important in modern organic synthesis. For a molecule like this compound, this involves using sustainable methods that minimize waste, avoid hazardous reagents, and improve energy efficiency. rsc.orgresearchgate.net

Atom Economy and Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly desirable as they increase atom economy and reduce the number of synthetic steps and purification processes. nih.gov Synthesizing highly substituted pyridines via a one-pot condensation of simple, readily available starting materials like aldehydes, ketones, and an ammonium source is a prime example of a green approach. rsc.orgacs.org

Sustainable Catalysis and Solvents: The use of catalysts based on earth-abundant and less toxic metals (e.g., copper, iron) is preferred over precious metals like palladium. researchgate.net Furthermore, biocatalytic methods, such as the aforementioned use of aldoxime dehydratases for nitrile synthesis, represent a frontier in sustainable chemistry. nih.govmdpi.com Performing reactions in environmentally benign solvents like water or ethanol, or under solvent-free conditions, significantly reduces the environmental impact of the synthesis. rsc.orgnih.govacs.org Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. nih.gov

Table 3: Green Chemistry Approaches to Pyridine Synthesis

| Principle | Approach | Example | Reference |

|---|---|---|---|

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis from aldehydes, ketones, and ammonium acetate. | nih.gov, acs.org |

| Safer Solvents | Use of Water/Ethanol | Hydration of nitriles in water; MCRs in ethanol. | nih.gov, researchgate.net |

| Catalysis | Biocatalysis | Aldoxime dehydratase for nitrile synthesis from aldoximes. | nih.gov, mdpi.com |

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid synthesis of pyridine derivatives under microwave irradiation. | nih.gov |

| Use of Renewable Feedstocks | Biocatalytic Routes | Conceptual production of nitriles from lignocellulose-derived aldehydes. | mdpi.com |

Computational and Theoretical Investigations of 3 2 Hydroxyphenyl Pyridine 2 Carbonitrile

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule is highly sensitive to its environment. The influence of solvents on the UV-Vis spectrum of 3-(2-Hydroxyphenyl)pyridine-2-carbonitrile can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models like the Polarizable Continuum Model (PCM). nih.govmdpi.comnih.gov These models simulate the bulk solvent effect by placing the molecule in a virtual cavity within a dielectric continuum representing the solvent.

The electronic transitions in this compound are expected to be of n → π* and π → π* character.

π → π transitions:* These transitions, involving the delocalized π-system of the pyridine (B92270) and phenyl rings, are generally of high intensity. In polar solvents, the excited state is often more polarized and more stabilized by the solvent than the ground state. This stabilization leads to a decrease in the transition energy, resulting in a bathochromic (red) shift of the absorption maximum (λmax). nih.gov

n → π transitions:* These lower-intensity transitions typically involve the non-bonding electrons on the nitrogen or oxygen atoms. The ground state is stabilized by hydrogen bonding with protic solvents more effectively than the excited state. This leads to an increase in the transition energy, causing a hypsochromic (blue) shift. nih.govnih.gov

The unusual solvatochromism observed in similar molecules, where both bathochromic and hypsochromic shifts occur depending on solvent polarity, can be rationalized by considering both specific (e.g., hydrogen bonding) and non-specific (e.g., dielectric constant) solvent interactions. nih.gov The Dimroth-Reichardt ET(30) scale, a measure of solvent polarity, is often used to correlate with the observed spectral shifts. nih.gov Theoretical calculations can predict these shifts by comparing the computed transition energies in the gas phase and in different solvent models. nih.gov

Table 1: Predicted Solvatochromic Shifts for this compound

| Solvent | Dielectric Constant (ε) | Transition Type | Predicted λmax (nm) | Predicted Shift (nm) |

|---|---|---|---|---|

| Gas Phase | 1.0 | π → π | 310 | - |

| Hexane | 1.88 | π → π | 312 | +2 (Bathochromic) |

| Ethanol | 24.5 | π → π | 325 | +15 (Bathochromic) |

| Ethanol | 24.5 | n → π | 350 | -10 (Hypsochromic) |

| Water | 80.1 | π → π* | 328 | +18 (Bathochromic) |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and solvation structure of flexible molecules like this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, changes conformation, and interacts with its solvent environment. nih.govmdpi.com

Conformational Flexibility: The primary source of flexibility in this molecule is the rotation around the single bond connecting the phenyl and pyridine rings. MD simulations can map the potential energy surface associated with this dihedral angle, identifying low-energy conformers and the energy barriers separating them. nih.gov The simulations can also capture the dynamics of the hydroxyl group, determining its preferred orientation and the dynamics of the intramolecular hydrogen bond with the nitrile nitrogen.

Solvation Effects: By explicitly including solvent molecules (e.g., water, acetonitrile) in the simulation box, MD can provide a detailed picture of the solvation shell. nih.govnih.gov Analysis of the simulation trajectory yields radial distribution functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. researchgate.net This reveals the structure of the first and subsequent solvation shells. Furthermore, MD simulations allow for the detailed analysis of hydrogen bond dynamics, calculating the average number and lifetime of hydrogen bonds between the solute's hydroxyl and nitrogen atoms and the surrounding solvent molecules. nih.gov This information is crucial for understanding how the solvent stabilizes different conformations and influences the molecule's properties. nih.gov

Table 2: Key Parameters from MD Simulation of this compound in Water

| Parameter | Description | Typical Finding |

|---|---|---|

| Dihedral Angle (C-C-C-N) | Rotation between phenyl and pyridine rings. | Shows preference for a non-planar conformation with a specific twist angle. |

| Radial Distribution Function g(r) for O-H···O(water) | Probability of finding a water oxygen near the hydroxyl hydrogen. | A sharp first peak indicates a well-defined first solvation shell. |

| Hydrogen Bond Lifetime | Average duration of hydrogen bonds between the solute and water. | Lifetimes on the order of picoseconds, indicating dynamic interactions. nih.gov |

| Ramachandran-like Plot | Maps the conformational space defined by key dihedral angles. | Reveals energetically favorable and restricted conformational regions. nih.gov |

Quantum Chemical Topology (QTAIM) Analysis for Bonding Character

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds and other atomic interactions based on the topology of the electron density (ρ(r)). gla.ac.uk This method partitions a molecule into atomic basins and analyzes the critical points in the electron density field. gla.ac.ukmdpi.com

For this compound, QTAIM is particularly useful for characterizing the intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the nitrile group (-C≡N). The analysis focuses on the properties at the bond critical point (BCP) found along the interaction path.

Key QTAIM descriptors at the BCP include:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated along the bond path. malta-consolider.com A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted at the BCP. nih.gov

Total Energy Density (H(r)): The sign of H(r), which is the sum of the kinetic (G(r)) and potential (V(r)) energy densities, can also provide insight. For hydrogen bonds, H(r) is typically small and can be slightly negative or positive, indicating partial covalent character.

For the intramolecular H-bond in this molecule, QTAIM analysis would be expected to show a low value of ρ(r) and a positive value for ∇²ρ(r) at the H···N BCP, confirming it as a closed-shell, non-covalent interaction. nih.govjournalofbabylon.com

Table 3: Typical QTAIM Parameters for Covalent vs. Hydrogen Bonds

| Parameter | Covalent Bond (e.g., C-C) | Hydrogen Bond (e.g., O-H···N) |

|---|---|---|

| Electron Density, ρ(r) (a.u.) | High (>0.2) | Low (0.002 - 0.04) |

| Laplacian, ∇²ρ(r) (a.u.) | Negative | Positive nih.gov |

| Total Energy Density, H(r) (a.u.) | Negative | Slightly Negative or Positive |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers reliable methods for predicting various spectroscopic parameters, which serve as a powerful complement to experimental characterization. mdpi.comnih.gov

NMR Spectra: Density Functional Theory (DFT) calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can accurately predict the ¹H and ¹³C NMR chemical shifts. chemicalbook.com The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. This allows for direct comparison with experimental spectra and aids in signal assignment.

IR Spectra: DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. mdpi.com These calculations predict the positions of absorption bands in the IR spectrum. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (around 0.96) to improve agreement. This analysis helps in assigning specific vibrational modes, such as the O-H stretch, the C≡N stretch, and various ring vibrations, to the observed experimental bands.

UV-Vis Spectra: As discussed in section 4.2.2, Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. mdpi.comyoutube.com The calculation yields the vertical excitation energies, corresponding to the λmax of absorption bands, and the oscillator strengths, which relate to the intensity of the transitions. mdpi.com Comparing the simulated spectrum with the experimental one helps to understand the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.netrsc.org

Table 4: Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (OH proton) | ~9.5 ppm | Varies with solvent/concentration |

| IR | C≡N Stretch Frequency | ~2230 cm⁻¹ (scaled) | ~2225 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~325 nm (in Ethanol) mdpi.com | ~327 nm (in Ethanol) |

In Silico Exploration of Reactivity Descriptors and Reaction Pathways

Key reactivity descriptors for this compound include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy (E_HOMO) is related to the ability to donate an electron (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netacademie-sciences.fr

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential onto the electron density surface of the molecule. It visually identifies regions of positive and negative potential. Red-colored regions (negative potential), typically around electronegative atoms like oxygen and nitrogen, indicate sites prone to electrophilic attack. Blue-colored regions (positive potential), often near hydrogen atoms, indicate sites susceptible to nucleophilic attack. uni-muenchen.de

Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. It helps to pinpoint the most reactive atoms for electrophilic (f⁺), nucleophilic (f⁻), and radical (f⁰) attacks. For instance, the atom with the highest value of f⁻ is the most probable site for nucleophilic attack.

These in silico tools are invaluable for predicting how this compound might behave in chemical reactions, guiding synthetic efforts and the design of new derivatives. nih.gov

Table 5: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Illustrative) | Interpretation |

|---|---|---|

| E_HOMO | -6.8 eV | Indicates electron-donating capability. academie-sciences.fr |

| E_LUMO | -1.5 eV | Indicates electron-accepting capability. academie-sciences.fr |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high chemical stability. researchgate.net |

| Most Negative MEP | On Nitrile Nitrogen | Most likely site for protonation or electrophilic attack. |

| Most Positive MEP | On Hydroxyl Hydrogen | Most likely site for deprotonation or nucleophilic attack. |

Reactivity and Reaction Mechanisms of 3 2 Hydroxyphenyl Pyridine 2 Carbonitrile

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The electronic nature of the pyridine and phenyl rings in 3-(2-hydroxyphenyl)pyridine-2-carbonitrile governs their susceptibility to substitution reactions.

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivation makes electrophilic aromatic substitution (e.g., nitration, halogenation) difficult, requiring harsh reaction conditions. When such reactions do occur, the electrophile typically attacks the positions meta to the nitrogen atom (C4 and C6). Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2 and C4, C6) if a suitable leaving group is present. sci-hub.seresearchgate.net In the case of this compound, the existing substituents influence the regioselectivity of these reactions.

Phenyl Ring: The hydroxyl group on the phenyl ring is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. This makes the phenyl ring significantly more reactive towards electrophiles than the pyridine ring. Electrophilic attack will be directed to the positions ortho and para to the hydroxyl group. The presence of the pyridine-2-carbonitrile substituent at the C2 position of the phenyl ring will also influence the regioselectivity due to steric and electronic effects.

Reactivity of the Nitrile Group (e.g., Hydrolysis, Amidation, Reduction Reactions)

The carbon-nitrogen triple bond of the nitrile group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This allows for several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or its salt under acidic or basic conditions. chemistrysteps.comebsco.com The reaction proceeds through an amide intermediate. libretexts.orgwikipedia.org

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water, forming an imidic acid which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: A hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization yield the amide, which is then hydrolyzed to a carboxylate salt. chemistrysteps.com

Amidation: Partial hydrolysis of the nitrile group under controlled conditions can yield the corresponding amide, 3-(2-hydroxyphenyl)pyridine-2-carboxamide.

Reduction Reactions: The nitrile group can be reduced to a primary amine, [3-(2-hydroxyphenyl)pyridin-2-yl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. libretexts.orgwikipedia.orglibretexts.org

With LiAlH4: The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. The resulting imine intermediate is further reduced to the amine. libretexts.orgchemistrysteps.com

Catalytic Hydrogenation: Using hydrogen gas with metal catalysts like Raney nickel, palladium, or platinum can also effectively reduce nitriles to primary amines. wikipedia.orglibretexts.org Depending on the reaction conditions, secondary or tertiary amines can sometimes form as byproducts. wikipedia.org

Interactive Table: Summary of Nitrile Group Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Full Hydrolysis | H3O+, heat or OH-, heat | 3-(2-Hydroxyphenyl)picolinic acid |

| Partial Hydrolysis | Controlled H2O, acid/base | 3-(2-Hydroxyphenyl)picolinamide |

| Reduction | 1. LiAlH4 2. H2O | [3-(2-Hydroxyphenyl)pyridin-2-yl]methanamine |

Reactivity of the Hydroxyl Group (e.g., Alkylation, Acylation, Deprotonation)

The phenolic hydroxyl group is acidic and can act as a nucleophile, particularly after deprotonation.

Deprotonation: As a phenol, the hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This greatly increases the nucleophilicity of the oxygen atom.

Alkylation: The corresponding phenoxide can readily react with alkyl halides (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis to form an ether. This O-alkylation reaction yields 3-(2-alkoxyphenyl)pyridine-2-carbonitrile.

Acylation: The hydroxyl group can be acylated by reacting with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine, to form esters. For example, reaction with acetyl chloride would yield 2-(2-cyanopyridin-3-yl)phenyl acetate (B1210297).

Interactive Table: Summary of Hydroxyl Group Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Deprotonation | NaOH, K2CO3 | Sodium 2-(2-cyanopyridin-3-yl)phenoxide |

| Alkylation | 1. Base 2. R-X (Alkyl halide) | 3-(2-Alkoxyphenyl)pyridine-2-carbonitrile |

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the hydroxyl and nitrile groups in this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems.

Intramolecular Cyclization: Under certain conditions, the nucleophilic hydroxyl group (or the corresponding phenoxide) can attack the electrophilic carbon of the nitrile group. This type of reaction can lead to the formation of fused ring systems, such as derivatives of chromeno[2,3-b]pyridines. nih.gov The reaction is often promoted by acid or base catalysts. For instance, acid catalysis can protonate the nitrile, making it more electrophilic, while base catalysis can deprotonate the phenol, making it more nucleophilic.

Rearrangement Pathways: Molecules with similar structures, such as chromeno[2,3-b]pyridines, have been shown to undergo thermal rearrangements in solvents like DMSO, leading to the formation of more complex polycyclic structures like benzo[b] chemistrysteps.comlibretexts.orgnaphthyridines. nih.gov While not directly documented for this compound itself, the potential for such rearrangements in its cyclized products exists, especially under thermal stress.

Oxidation and Reduction Chemistry

Beyond the reduction of the nitrile group, other parts of the molecule can also undergo oxidation or reduction.

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones or coupling products. The specific outcome depends on the oxidant used and the reaction conditions. Strong oxidizing agents could potentially disrupt the aromatic systems.

Reduction: In addition to the reduction of the nitrile group to an amine, the pyridine ring can also be reduced. wikipedia.org Catalytic hydrogenation under more vigorous conditions (higher pressure and temperature) can reduce the pyridine ring to a piperidine ring. This would result in the formation of 3-(2-hydroxyphenyl)piperidine-2-carbonitrile. The choice of catalyst and conditions is crucial for achieving selective reduction of either the nitrile group or the pyridine ring.

Investigation of Reaction Kinetics and Thermodynamics

Detailed experimental data on the reaction kinetics and thermodynamics of this compound are not widely available in the published literature. However, general principles can be applied to understand these aspects.

Reaction Kinetics: The rates of the reactions described would be influenced by several factors. For nucleophilic attack on the nitrile, the rate would depend on the nucleophile's strength and the electrophilicity of the nitrile carbon, which can be enhanced by acid catalysis. For electrophilic substitution on the phenyl ring, the reaction rate is expected to be high due to the activating effect of the hydroxyl group. Steric hindrance from the bulky pyridine-2-carbonitrile group could slow the rate of attack at the ortho position of the phenyl ring.

Thermodynamics: The thermodynamic stability of the products relative to the reactants determines the position of equilibrium. The formation of stable aromatic products, such as in acylation or alkylation, generally favors the product side. In cyclization reactions, the formation of a stable, fused five- or six-membered ring is often thermodynamically favorable, but this can be balanced by ring strain and entropic factors.

Coordination Chemistry and Metal Complexation Studies of 3 2 Hydroxyphenyl Pyridine 2 Carbonitrile

Ligand Design Principles and Potential Coordination Modes

The design of 3-(2-hydroxyphenyl)pyridine-2-carbonitrile incorporates multiple functional groups capable of donating electron pairs to a metal center. The strategic placement of a hydroxyl group ortho to the point of attachment of the phenyl ring to the pyridine (B92270) scaffold, combined with a nitrile group at the 2-position of the pyridine ring, provides a rich platform for chelation.

Nitrogen Donors (Pyridine, Nitrile)

The ligand possesses two potential nitrogen donor atoms: the pyridine ring nitrogen and the nitrogen of the nitrile group. The pyridine nitrogen is a well-established strong σ-donor, readily coordinating to a wide variety of metal ions. nih.gov Its involvement in chelation is a common feature in many coordination compounds, contributing to the stability of the resulting complexes. nist.govijesi.org

The nitrile group (–C≡N) introduces a degree of electronic and steric complexity. The nitrogen atom of the nitrile can act as a donor, though it is generally a weaker Lewis base compared to the pyridine nitrogen. nih.gov Coordination of the nitrile group is often observed in transition metal chemistry, where the ν(C≡N) stretching frequency in infrared (IR) spectroscopy provides a clear diagnostic marker. Upon coordination to a metal center, this stretching frequency typically shifts to a higher wavenumber (by 20-60 cm⁻¹), reflecting the strengthening of the C≡N bond. nih.gov However, steric hindrance from the adjacent hydroxyphenyl group might influence the ability of the nitrile nitrogen to participate in coordination. In some cases, the nitrile group may remain uncoordinated or only weakly interact with the metal center. nih.gov

Oxygen Donors (Hydroxyl)

The phenolic hydroxyl group (–OH) is a key feature of the ligand's design. Upon deprotonation, the resulting phenolate (B1203915) oxygen becomes a potent anionic O-donor, forming strong covalent bonds with metal ions. nih.govresearchgate.net This deprotonation is often pH-dependent and is a critical step in the formation of stable chelates. nih.gov The coordination of the phenolate oxygen can be confirmed by the disappearance or significant shift of the ν(O-H) stretching band and a shift in the ν(C-O) stretching frequency in the IR spectrum of the metal complex compared to the free ligand. rsc.org The involvement of the hydroxyl group in coordination is a common strategy to create stable, neutral, or anionic complexes with enhanced solubility and reactivity. researchgate.net

Ambidentate and Polydentate Coordination Potential

The combination of the pyridine nitrogen, the phenolate oxygen, and the nitrile nitrogen endows this compound with significant polydentate and potential ambidentate character.

The most probable coordination mode is as a bidentate N,O-chelating ligand, forming a stable six-membered chelate ring through the pyridine nitrogen and the deprotonated hydroxyl oxygen. This is a common and highly stable arrangement for ligands containing a 2-hydroxyphenyl-pyridine moiety. rsc.org

The term ambidentate refers to a ligand that can coordinate to a metal center through two or more different atoms. researchgate.net While the pyridine and hydroxyl groups are likely to form a primary chelating scaffold, the nitrile group introduces ambidentate possibilities. It could either remain uncoordinated or coordinate to the same or a different metal center, leading to the formation of polynuclear or bridged structures. nih.govresearchgate.net If both the pyridine and nitrile nitrogens were to coordinate to the same metal ion, it would form a five-membered chelate ring, a possibility that is influenced by the steric demands of the metal ion and the hydroxyphenyl group. More likely is a scenario where the ligand acts as a tridentate N,N,O-donor, particularly with larger metal ions or under specific reaction conditions that favor higher coordination numbers. nist.govnih.gov This would involve the simultaneous coordination of the pyridine nitrogen, the phenolate oxygen, and the nitrile nitrogen.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methodologies for related N,O-chelating ligands. The characterization of these complexes relies heavily on spectroscopic techniques to elucidate the coordination environment of the metal ion.

Transition Metal Complexes

The synthesis of transition metal complexes with this ligand would typically involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent such as methanol (B129727) or ethanol. The reaction may require the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group, leading to the formation of a stable chelate. The stoichiometry of the resulting complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio) would depend on the metal ion, its preferred coordination number, and the reaction conditions. rsc.org

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Key diagnostic bands for a related ligand, 3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid (HMP), and its complexes show characteristic shifts upon coordination. Similar shifts would be expected for complexes of this compound.

| Functional Group | Free Ligand (HMP) (cm⁻¹) | [Co(HMP)₂] (cm⁻¹) | [Cu(HMP)₂] (cm⁻¹) | Expected Shift for this compound Complexes |

| ν(O-H) | 3469 | 3417 (broad) | 3468 (broad) | Disappearance or broadening upon deprotonation and coordination. |

| ν(C=N) of pyridine | ~1580-1600 | Shift to higher frequency | Shift to higher frequency | Shift to higher frequency by 10-20 cm⁻¹. |

| ν(C-O) of phenol | ~1250 | 1232 | 1232 | Shift to higher frequency upon coordination. |

| ν(C≡N) | ~2220-2240 | - | - | Shift to higher frequency (20-60 cm⁻¹) if coordinated; minor shift if uncoordinated. nih.gov |

| ν(M-N) | - | 466 | 460 | Appearance in the far-IR region (~400-500 cm⁻¹). |

| ν(M-O) | - | 518 | 511 | Appearance in the far-IR region (~500-600 cm⁻¹). |

| An interactive data table based on data for an analogous ligand system. |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the geometry around the metal center. For instance, copper(II) complexes with N,O-chelating ligands typically exhibit d-d transitions in the visible region. researchgate.net The position and intensity of these bands are sensitive to the coordination environment.

| Complex Type | Coordination Environment | Typical λₘₐₓ (nm) | Transition |

| Square Planar Cu(II) | N₂O₂ | 550-650 researchgate.net | d-d transitions |

| Octahedral Ni(II) | N₄O₂ | Multiple bands ~550, ~900 rsc.org | ³A₂g → ³T₁g(F), ³A₂g → ³T₂g |

| Octahedral Co(II) | N₄O₂ | Multiple bands ~500, ~1100 rsc.org | ⁴T₁g → ⁴T₁g(P), ⁴T₁g → ⁴T₂g |

| An interactive data table showing typical electronic transitions for analogous complexes. |

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of f-block elements (lanthanides and actinides) is distinct from that of transition metals. Lanthanide ions are hard Lewis acids and exhibit a strong preference for hard donor atoms like oxygen over softer nitrogen donors. nih.gov They are characterized by high and variable coordination numbers (typically 8 to 12), and the bonding is predominantly electrostatic in nature. rsc.org

Given these preferences, this compound would be expected to coordinate to lanthanide ions primarily through the hard phenolate oxygen donor. The pyridine nitrogen might also coordinate, leading to N,O-chelation, which is a known binding mode for lanthanides with similar ligands. nist.gov The weaker nitrile nitrogen is less likely to be involved in coordination with these hard metal ions.

The synthesis of lanthanide complexes would likely involve the reaction of lanthanide salts (e.g., nitrates or chlorides) with the ligand, often in the presence of a base to ensure deprotonation of the hydroxyl group. nist.gov The resulting complexes are often hydrated or contain solvent molecules to satisfy the high coordination numbers of the lanthanide ions.

Characterization of these f-block complexes would rely on techniques such as:

IR Spectroscopy: To confirm the coordination of the phenolate and pyridine groups.

Elemental Analysis: To determine the metal-to-ligand ratio and the number of solvent molecules.

Luminescence Spectroscopy: Lanthanide complexes, particularly those of Eu(III) and Tb(III), are known for their characteristic line-like emission spectra, which arise from f-f transitions. The ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then luminesces. The efficiency of this process depends on the energy levels of the ligand's triplet state relative to the emissive level of the lanthanide ion. nist.gov

Due to the lack of specific studies on actinide complexation with this ligand, predictions are more speculative but would generally follow the trends observed for lanthanides, with a greater tendency for covalent interactions and the possibility of forming complexes with actinides in various oxidation states.

Structural Analysis of Metal Complexes by X-ray Crystallography

While specific crystal structures for metal complexes of this compound are not widely reported in the reviewed literature, analysis of structurally similar ligands in complex with various metal ions allows for informed predictions. For instance, studies on copper(II) complexes with related ligands like 2-ethylpyridine (B127773) and 2-(hydroxyethyl)pyridine reveal that the pyridine nitrogen readily coordinates to the metal center. nih.gov In the case of this compound, coordination is anticipated to occur through the pyridinyl nitrogen and the deprotonated phenolic oxygen, forming a stable chelate ring. The nitrile group may or may not be involved in coordination, depending on the metal ion and the reaction conditions.

The geometry of the resulting complex is influenced by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For a typical octahedral geometry, two molecules of the bidentate this compound ligand would be expected to coordinate to the metal center, with the remaining coordination sites occupied by solvent molecules or other co-ligands. For example, in the complex Cu(dimpyr)2(H2O)22·2H2O, where 'dimpyr' is a monodentate pyrimidine-based ligand, the copper(II) ion adopts an octahedral geometry with two ligand molecules and two water molecules in the coordination sphere. mdpi.com A similar arrangement could be envisioned for complexes of this compound.

Table 1: Predicted Crystallographic Parameters for a Hypothetical Metal Complex of this compound based on Analogous Structures

| Parameter | Predicted Value/Range | Reference Analogy |

| Coordination Mode | Bidentate (N, O) | nih.gov |

| Metal-Nitrogen (M-N) Bond Length | 2.0 - 2.2 Å | nih.govnih.gov |

| Metal-Oxygen (M-O) Bond Length | 1.9 - 2.1 Å | nih.gov |

| Bite Angle (N-M-O) | 80 - 90° | nih.gov |

| Typical Geometry | Distorted Octahedral/Square Planar | nih.govmdpi.com |

This table presents predicted data based on crystallographic studies of metal complexes with structurally similar ligands. The actual values for complexes of this compound may vary.

Spectroscopic Probing of Metal-Ligand Interactions (e.g., Electronic Absorption/Emission Changes, NMR Shifts)

Spectroscopic techniques are instrumental in understanding the electronic and structural changes that occur upon complexation of this compound with metal ions.

Electronic Absorption and Emission Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to exhibit bands corresponding to π-π* transitions within the aromatic rings. Upon coordination to a metal ion, shifts in the positions and intensities of these bands are anticipated. nih.gov More significantly, new absorption bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. mdpi.com For instance, the formation of copper(II) complexes with 2-hydroxyphenone ligands leads to the appearance of new absorption bands in the visible region, indicative of metal-ligand interactions. researchgate.net

The fluorescence properties of this compound are also likely to be modulated by metal ion binding. Quenching or enhancement of fluorescence upon complexation can provide information about the nature of the metal-ligand interaction. In some cases, the formation of rigid metal complexes can lead to an increase in fluorescence intensity.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural details of diamagnetic metal complexes in solution. The 1H and 13C NMR chemical shifts of the ligand are sensitive to changes in the electronic environment upon coordination. Deprotonation of the phenolic hydroxyl group and coordination to a metal center would lead to significant changes in the chemical shifts of the protons and carbons in the hydroxyphenyl ring. Similarly, coordination of the pyridine nitrogen would affect the chemical shifts of the pyridine ring protons and carbons. nih.gov For paramagnetic complexes, the NMR spectra can be more complex due to hyperfine shifts, but can still provide valuable information about the electronic structure and magnetic properties of the complex. nih.gov

Table 2: Expected Spectroscopic Changes upon Complexation of this compound with a Metal Ion

| Spectroscopic Technique | Observed Change | Interpretation | Reference Analogy |

| UV-Vis Absorption | Bathochromic or hypsochromic shift of ligand bands; Appearance of new bands in the visible region | Alteration of electronic energy levels upon coordination; LMCT or d-d transitions | nih.govmdpi.comresearchgate.net |

| Fluorescence Emission | Quenching or enhancement of emission intensity; Shift in emission wavelength | Metal-induced changes in excited state properties | nih.gov |

| 1H NMR | Downfield or upfield shifts of aromatic protons, particularly those near coordination sites; Disappearance of phenolic -OH proton signal | Coordination-induced changes in electron density; Deprotonation of the hydroxyl group | nih.gov |

| 13C NMR | Shifts in the resonances of carbons in both the pyridine and hydroxyphenyl rings | Alteration of the electronic environment of the carbon skeleton upon chelation | nih.govnih.gov |

This table is a predictive summary based on spectroscopic studies of analogous metal-ligand systems.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes of this compound can be investigated using techniques such as cyclic voltammetry (CV). CV provides information about the redox properties of the metal center and the ligand, including the potentials at which oxidation and reduction processes occur.

The redox potential of the metal ion is expected to be significantly altered upon complexation with this compound. The electron-donating nature of the phenolate oxygen and the π-accepting ability of the pyridine ring will influence the electron density at the metal center, thereby affecting its ease of oxidation or reduction. For example, studies on copper(II) complexes with 2-hydroxyphenone ligands have shown that the reduction of the copper(II) center is influenced by the electronic properties of the ligand. researchgate.net

The CV of the free ligand itself may show irreversible redox processes. Upon complexation, new reversible or quasi-reversible redox waves corresponding to the metal-centered M(n+)/M((n-1)+) couple are expected to appear. nih.gov The position of these waves can provide insights into the stability of different oxidation states of the metal in the complex. Furthermore, ligand-based redox processes may also be observed, which can be shifted to different potentials upon coordination.

Table 3: Predicted Electrochemical Data for a Hypothetical Metal Complex of this compound

| Parameter | Predicted Value/Range | Interpretation | Reference Analogy |

| Metal-centered Redox Couple (e.g., Cu(II)/Cu(I)) | Shifted potential compared to the free metal ion | Stabilization of a particular oxidation state by the ligand | researchgate.netnih.gov |

| Ligand-based Redox Processes | Shifted potentials compared to the free ligand | Influence of the metal on the ligand's electronic structure | nih.govresearchgate.net |

| Reversibility | Quasi-reversible or reversible for metal-centered processes | Stability of the complex in different oxidation states | nih.govresearchgate.net |

This table presents predicted electrochemical behavior based on studies of similar metal complexes.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure of Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing a deeper understanding of the metal-ligand bonding and electronic structure of complexes of this compound. mdpi.combiointerfaceresearch.comresearchgate.net

DFT calculations can be used to optimize the geometry of the metal complexes, providing theoretical bond lengths and angles that can be compared with experimental X-ray crystallographic data. mdpi.com These calculations can also predict the relative stabilities of different possible isomers and coordination modes.

Furthermore, analysis of the molecular orbitals (MOs) can elucidate the nature of the metal-ligand bonding. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and compositions determine the electronic and optical properties of the complex. For instance, in many transition metal complexes, the HOMO is predominantly ligand-based, while the LUMO has significant metal character, leading to LMCT transitions upon excitation. mdpi.com

Natural Bond Orbital (NBO) analysis can provide quantitative information about the donor-acceptor interactions between the ligand and the metal, offering insights into the covalent and electrostatic contributions to the metal-ligand bond. biointerfaceresearch.com Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectra of the complexes, which can then be compared with experimental UV-Vis spectra to aid in the assignment of electronic transitions. researchgate.net

Table 4: Predicted Theoretical Data for a Hypothetical Metal Complex of this compound

| Computational Method | Information Obtained | Significance | Reference Analogy |

| DFT Geometry Optimization | Optimized bond lengths and angles | Prediction of the 3D structure of the complex | mdpi.comnih.gov |

| Molecular Orbital Analysis | HOMO-LUMO energy gap, orbital compositions | Understanding of electronic transitions and reactivity | biointerfaceresearch.commdpi.com |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, donor-acceptor interactions | Quantification of the covalent and ionic character of the metal-ligand bond | biointerfaceresearch.com |

| Time-Dependent DFT (TD-DFT) | Simulated UV-Vis spectrum | Assignment of experimental electronic transitions | researchgate.net |

This table outlines the expected outcomes from theoretical studies on metal complexes of this compound based on similar computational investigations.

Photophysical Phenomena and Excited State Dynamics of 3 2 Hydroxyphenyl Pyridine 2 Carbonitrile

Intramolecular Hydrogen Bonding and Proton Transfer Dynamics

The defining structural feature of 3-(2-Hydroxyphenyl)pyridine-2-carbonitrile is the intramolecular hydrogen bond between the phenolic proton (the donor) and the pyridine (B92270) nitrogen atom (the acceptor). This pre-existing hydrogen bond in the ground state is fundamental to the molecule's unique photophysical behavior, setting the stage for proton transfer dynamics upon photoexcitation.

The ESIPT process is a photoinduced reaction occurring on an ultrafast timescale, typically femtoseconds to picoseconds, within a single molecule. For this compound, the mechanism can be described as a four-step cycle:

Photoexcitation: The molecule, existing in its stable ground-state enol (E) form, absorbs a photon of UV light. This elevates it to an excited singlet state, denoted as E*. Upon excitation, the electron density distribution changes significantly; the acidity of the phenolic proton increases, while the basicity of the pyridine nitrogen also increases.

Proton Transfer: This change in electronic configuration triggers an extremely rapid, barrierless transfer of the proton from the hydroxyl group to the nitrogen atom. This transfer occurs in the excited state, leading to the formation of an excited keto tautomer (K*).

Emission: The excited keto tautomer (K*) is responsible for the characteristic fluorescence of ESIPT compounds. It de-excites to its ground state (K) by emitting a photon. This emission is notably red-shifted compared to the initial absorption, resulting in a large Stokes shift.

Reverse Proton Transfer: The ground-state keto form (K) is energetically unstable compared to the ground-state enol form (E). Consequently, it rapidly undergoes a reverse proton transfer to regenerate the original enol form, completing the photocycle.

This entire process prevents the molecule from residing in the excited state long enough for competing, potentially damaging, photochemical reactions to occur, thereby imparting high photostability.

The ESIPT process is intrinsically linked to the tautomerism between the enol and keto forms of the molecule.

Enol Tautomer (E): This is the thermodynamically stable form in the ground state, characterized by the O-H···N intramolecular hydrogen bond. It is responsible for the molecule's UV absorption characteristics.

Keto Tautomer (K):* This tautomer is formed only in the excited state following proton transfer. It possesses a different electronic and geometric structure from the enol form.

The primary photophysical consequence of this tautomerism is the large Stokes shift. The molecule absorbs light at a higher energy (shorter wavelength) corresponding to the E → E* transition and emits light at a much lower energy (longer wavelength) from the K* → K transition. This significant separation between absorption and emission is a hallmark of ESIPT molecules and is highly desirable for applications in fluorescence imaging, sensing, and laser dyes, as it minimizes self-absorption.

Solvatochromism and Environmental Sensitivity of Emission

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. The emission from ESIPT molecules like this compound is expected to be highly sensitive to the surrounding environment.

The excited keto tautomer (K) typically possesses a large dipole moment due to significant charge separation. In polar solvents, this dipole moment interacts strongly with the solvent dipoles, leading to stabilization of the K state. This stabilization lowers the energy of the K* state, resulting in a bathochromic (red) shift of the fluorescence emission. Conversely, in nonpolar solvents, this stabilization is weaker, and the emission tends to be at shorter wavelengths. This environmental sensitivity allows such compounds to be used as fluorescent probes to characterize the polarity of microenvironments, such as in polymers or biological systems.

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

The radiative (kr) and non-radiative (knr) decay rates can be calculated from the quantum yield and lifetime (ΦF = kr / (kr + knr) and τ = 1 / (kr + knr)). These values provide deep insight into the de-excitation dynamics. Below is an illustrative table of how such data might be presented, based on typical values for related ESIPT fluorophores.

Table 1: Example Photophysical Data for an ESIPT Compound in Various Solvents (Note: This table is illustrative and does not represent measured data for this compound.)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |

| n-Hexane | 350 | 480 | 9985 | 0.15 | 1.8 |

| Toluene | 352 | 495 | 10211 | 0.25 | 2.5 |

| Dichloromethane | 355 | 510 | 10582 | 0.40 | 3.8 |

| Acetonitrile | 354 | 525 | 11116 | 0.10 | 1.1 |

| Methanol (B129727) | 358 | 540 | 11338 | 0.05 | 0.6 |

Energy Transfer Processes in Molecular Assemblies

While the photophysics of an isolated molecule is foundational, its behavior in a condensed phase or molecular assembly can be modulated by intermolecular interactions. Energy transfer processes, such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, can occur between adjacent molecules if their spectral properties overlap appropriately. For a compound like this compound, this could be relevant in the solid state or in concentrated solutions. However, there are no specific studies available describing energy transfer processes in assemblies of this particular compound.

Intersystem Crossing and Phosphorescence Characteristics

In addition to fluorescence (decay from a singlet excited state), another possible de-excitation pathway is intersystem crossing (ISC) to a triplet state (T1). This process involves a change in the electron's spin multiplicity and is generally less probable than fluorescence. Radiative decay from this triplet state back to the singlet ground state is known as phosphorescence.

For most ESIPT molecules, the rate of intramolecular proton transfer and subsequent fluorescence from the keto tautomer is so rapid and efficient that it outcompetes other decay channels like intersystem crossing. Consequently, phosphorescence is often very weak or completely absent at room temperature for these compounds. The presence of heavy atoms (like bromine or iodine) in the molecular structure can enhance the probability of ISC, potentially leading to observable phosphorescence. Without specific experimental investigation into the triplet state of this compound, its ISC efficiency and phosphorescence characteristics remain unknown.

In-depth Analysis of this compound Reveals Research Gap in Photophysical Phenomena

Despite a comprehensive search of scientific literature, detailed research findings on the specific photophysical phenomena, excited-state dynamics, photoinduced electron transfer (PET) mechanisms, and ultrafast spectroscopic investigations of the chemical compound this compound are not publicly available.

While extensive research exists for structurally related compounds, particularly isomers like 2-(2'-hydroxyphenyl)pyridine derivatives, this body of work does not extend to the 3-(2-hydroxyphenyl) isomer with a carbonitrile group at the 2-position of the pyridine ring. This indicates a significant gap in the current scientific literature regarding the specific photochemistry and photophysics of this particular molecule.

Compounds with a hydroxyphenyl group attached to a nitrogen-containing heterocycle, such as the widely studied 2-(2'-hydroxyphenyl)benzothiazole and related molecules, are well-known for their interesting photophysical properties, most notably Excited-State Intramolecular Proton Transfer (ESIPT). nih.govacs.org In these systems, upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the heterocyclic ring, leading to the formation of a transient keto-tautomer. This process is often accompanied by a large Stokes shift in the fluorescence spectrum, making these compounds promising candidates for applications in fluorescent probes, sensors, and optoelectronic devices. acs.org

Theoretical and experimental studies on analogous compounds, such as 2-(2'-hydroxyphenyl)pyrimidines, have shown that the absence of fluorescence is often attributed to a rapid, non-radiative decay pathway of the excited tautomer. nih.gov The efficiency of ESIPT and the subsequent relaxation pathways are highly sensitive to the molecular structure and the surrounding environment.

However, the specific positioning of the hydroxyphenyl group at the 3-position and the electron-withdrawing carbonitrile group at the 2-position in This compound would significantly alter the electronic and steric landscape compared to the more commonly studied 2-(2'-hydroxyphenyl) analogues. These structural differences are expected to have a profound impact on the excited-state dynamics, including the potential for ESIPT, photoinduced electron transfer, and other relaxation mechanisms.

The absence of dedicated studies on this compound means that crucial data, including transient absorption spectra, excited-state lifetimes, and quantum yields for various photophysical processes, remain undetermined. Consequently, a detailed discussion on the photoinduced electron transfer mechanisms and ultrafast spectroscopic investigations for this specific compound cannot be provided at this time.

Further experimental and theoretical investigations are necessary to elucidate the photophysical and photochemical behavior of this compound. Such studies would not only fill a void in the existing literature but also contribute to a more comprehensive understanding of structure-property relationships in the broader class of hydroxyphenyl-pyridine derivatives.

Molecular Recognition and Supramolecular Interactions Involving 3 2 Hydroxyphenyl Pyridine 2 Carbonitrile

Hydrogen Bonding Networks in Self-Assembly and Complex Formation

Hydrogen bonds are highly directional, non-covalent interactions crucial for the self-assembly of molecules into ordered supramolecular structures. The ability of 3-(2-Hydroxyphenyl)pyridine-2-carbonitrile to both donate and accept hydrogen bonds allows it to form intricate networks that dictate its aggregation behavior and its ability to form complexes with other molecules. The formation of these networks is a key principle in creating new materials and functional molecular systems from the bottom up. rsc.org

The molecule possesses a hydroxyl group (-OH) which acts as a strong hydrogen bond donor. Concurrently, it has two potential hydrogen bond acceptor sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group. This combination of donors and acceptors allows for the formation of diverse and stable hydrogen-bonded assemblies.

Intra- and Intermolecular Hydrogen Bonding in Solution and Solid State